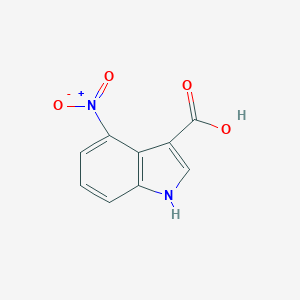

4-nitro-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)5-4-10-6-2-1-3-7(8(5)6)11(14)15/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPORVVGREGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561521 | |

| Record name | 4-Nitro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123604-27-3 | |

| Record name | 4-Nitro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Nitro-1H-indole-3-carboxylic acid

This guide provides an in-depth exploration of the synthesis and characterization of 4-nitro-1H-indole-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative grounded in established chemical principles and validated experimental protocols.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group at the 4-position and a carboxylic acid at the 3-position of the indole ring creates a molecule, this compound, with unique electronic and steric properties. These substitutions make it a valuable intermediate for the synthesis of a diverse array of more complex molecules, including potential therapeutic agents. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole ring, while the carboxylic acid provides a handle for further functionalization.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a specific route often depends on the availability of starting materials, desired scale, and safety considerations. A common and effective strategy involves a two-step process: the formylation of 4-nitroindole followed by the oxidation of the resulting aldehyde.

Synthesis of the Precursor: 4-Nitro-1H-indole-3-carboxaldehyde

The critical intermediate, 4-nitro-1H-indole-3-carboxaldehyde, serves as the direct precursor to the target carboxylic acid.[1][2] Its synthesis is a pivotal step that dictates the overall efficiency of the process.

2.1.1. Vilsmeier-Haack Formylation of 4-Nitroindole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the indole nucleus.[6] In the case of 4-nitroindole, the electron-donating character of the pyrrole nitrogen directs the electrophilic Vilsmeier reagent to the C3 position, leading to the desired 3-formylated product.[4]

The causality behind this regioselectivity lies in the electronic nature of the indole ring. The lone pair of electrons on the nitrogen atom participates in the aromatic system, increasing the electron density at the C3 position and making it the most nucleophilic site for electrophilic attack.

Diagram: Vilsmeier-Haack Formylation of 4-Nitroindole

Caption: Vilsmeier-Haack formylation workflow.

2.1.2. Alternative Synthetic Routes to the Indole Core

While the Vilsmeier-Haack reaction on a pre-existing 4-nitroindole is a direct approach, other classical indole syntheses can also be adapted.

-

Fischer Indole Synthesis: This venerable method involves the acid-catalyzed cyclization of an arylhydrazone.[7][8][9] To synthesize 4-nitroindole derivatives, one would start with a (3-nitrophenyl)hydrazine and a suitable carbonyl compound.[10] The reaction proceeds through a[7][7]-sigmatropic rearrangement.[8][9]

-

Japp-Klingemann Reaction: This reaction is used to synthesize hydrazones from β-keto-acids or esters and aryl diazonium salts, which can then be cyclized via the Fischer indole synthesis.[11][12][13] This approach offers a versatile entry into variously substituted indoles.

Oxidation to this compound

The conversion of the aldehyde functional group in 4-nitro-1H-indole-3-carboxaldehyde to a carboxylic acid is a standard oxidation reaction. The choice of oxidant is crucial to ensure high yield and avoid unwanted side reactions.

2.2.1. Silver Oxide Oxidation

A mild and efficient method for oxidizing aldehydes to carboxylic acids involves the use of silver(I) oxide (Ag₂O).[14][15] This method is particularly advantageous as it is selective for aldehydes and generally does not affect other functional groups present in the molecule.[16][17] The reaction is often carried out in an aqueous or alcoholic medium. The formation of a silver mirror is a characteristic sign of a positive reaction, known as the Tollens' test.[14]

Diagram: Synthetic Pathway to the Target Compound

Caption: Two-step synthesis of the target acid.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol for the Synthesis of 4-Nitro-1H-indole-3-carboxaldehyde

Materials:

-

4-Nitroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-nitroindole in anhydrous DMF.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 4-nitro-1H-indole-3-carboxaldehyde.[18]

Protocol for the Synthesis of this compound

Materials:

-

4-Nitro-1H-indole-3-carboxaldehyde

-

Silver(I) oxide (Ag₂O)

-

Ethanol

-

Water

-

Aqueous sodium hydroxide solution

-

Aqueous hydrochloric acid solution

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Suspend 4-nitro-1H-indole-3-carboxaldehyde in a mixture of ethanol and water in a round-bottom flask.

-

Add silver(I) oxide to the suspension.

-

Heat the mixture to reflux with vigorous stirring for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the silver salts.

-

Acidify the filtrate with aqueous hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, a broad singlet for the N-H proton (typically >10 ppm), and a very broad singlet for the carboxylic acid proton (often >12 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons, the indole ring carbons, and a characteristic downfield signal for the carboxylic acid carbonyl carbon (typically >165 ppm). |

| IR Spectroscopy | A very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹, a C=O stretching vibration around 1710-1760 cm⁻¹, and characteristic N-O stretching bands for the nitro group.[19] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₆N₂O₄, M.W. = 206.16 g/mol ). Fragmentation patterns may show the loss of CO₂ and other characteristic fragments.[20][21] |

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₆N₂O₄ |

| Molecular Weight | 206.16 g/mol |

| Appearance | Typically a solid, color may vary depending on purity. |

| Melting Point | Should be a sharp, defined range for a pure compound. |

Conclusion

This guide has outlined robust and scientifically sound methodologies for the synthesis and characterization of this compound. The presented two-step synthetic route, involving a Vilsmeier-Haack formylation followed by a silver oxide oxidation, is a reliable and efficient approach. The detailed protocols and characterization data provide a solid foundation for researchers to produce and validate this important chemical intermediate. The versatility of this compound as a building block ensures its continued relevance in the pursuit of novel pharmaceuticals and advanced materials.

References

-

Master Organic Chemistry. Oxidation of aldehydes to carboxylic acids with Ag2O. [Link]

-

Wikipedia. Japp–Klingemann reaction. [Link]

-

Chem-Station. Fischer Indole Synthesis. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Wikipedia. Silver oxide. [Link]

-

PubMed. A three-component Fischer indole synthesis. [Link]

-

ResearchGate. The Japp‐Klingemann Reaction. [Link]

-

OrgoSolver. Aldehyde → Carboxylic Acid with Silver (Ag₂O/H₂O). [Link]

-

JoVE. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]

-

National Center for Biotechnology Information. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. [Link]

-

chemeurope.com. Japp-Klingemann reaction. [Link]

-

Podlech, J. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]

-

PubChem. 4-Nitroindole-3-carboxaldehyde. [Link]

-

Springer Nature Experiments. A three-component Fischer indole synthesis. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

Organic Syntheses. 4-nitroindole. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Chemdad. 4-Nitroindole-3-carboxaldehyde. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

- Google Patents.

-

TSI Journals. Mass spectral studies of nitroindole compounds. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

ACS Publications. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. [Link]

-

PubChem. Methyl 4-nitro-1h-indole-3-carboxylate. [Link]

-

ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds1. [Link]

-

TSI Journals. Mass spectral studies of nitroindole compounds. [Link]

-

PubMed. Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. [Link]

-

Nature. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

eScholarship.org. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. [Link]

-

Journal of Pharmaceutical Research International. Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. [Link]

Sources

- 1. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 12. Japp-Klingemann_reaction [chemeurope.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Silver oxide - Wikipedia [en.wikipedia.org]

- 16. orgosolver.com [orgosolver.com]

- 17. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]

- 18. 4-硝基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. tsijournals.com [tsijournals.com]

- 21. tsijournals.com [tsijournals.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitro-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of the Nitroindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of biologically active compounds, including neurotransmitters, anti-inflammatory agents, and anti-cancer drugs. The introduction of a nitro group to this privileged scaffold, as seen in 4-nitro-1H-indole-3-carboxylic acid, profoundly influences its electronic and steric properties. This modification can modulate binding affinities to biological targets, alter metabolic stability, and provide a handle for further chemical derivatization. This compound, in particular, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug discovery and development pipelines. This guide provides a detailed overview of the known and predicted properties of this compound, coupled with established experimental protocols for their determination.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is limited in publicly accessible literature, we can compile predicted values and draw comparisons with structurally related analogs.

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₆N₂O₄ | - | [1] |

| Molecular Weight | 206.15 g/mol | - | [1] |

| Melting Point | Not available | Experimental data not found | - |

| Boiling Point | 520.8 ± 30.0 °C | Predicted | [1] |

| Density | 1.632 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 1.80 ± 0.10 | Predicted | [1] |

| Solubility | Not available | Experimental data not found | - |

Expert Insights: The predicted low pKa suggests that the carboxylic acid is strongly acidic, a feature enhanced by the electron-withdrawing nitro group. This acidity will dictate its ionization state at physiological pH, significantly impacting its solubility, membrane permeability, and potential for ionic interactions with biological targets. The high predicted boiling point is consistent with a molecule capable of strong intermolecular hydrogen bonding and dipole-dipole interactions.

Spectral Characterization: A Predictive Overview

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the acidic proton of the carboxylic acid. The electron-withdrawing effect of the nitro group at the 4-position will deshield the adjacent protons, causing them to appear at a higher chemical shift (downfield).

-

Aromatic Protons: Signals for the protons on the benzene and pyrrole rings of the indole scaffold are expected in the range of 7.0-8.5 ppm.

-

Carboxylic Acid Proton: A broad singlet is anticipated at a chemical shift greater than 10 ppm, characteristic of a carboxylic acid proton.

-

NH Proton: The indole NH proton will likely appear as a broad singlet at a chemical shift greater than 11 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrational frequencies of the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted between 1680-1710 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands are expected, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.

-

N-H Stretch (Indole): A moderate, sharp band around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 206.15. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).

Experimental Protocols for Physicochemical Characterization

The following section details standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point (based on related compounds, a preliminary rapid heating can determine an approximate range). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the compound.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Solubility is a critical parameter that influences a drug's bioavailability and formulation development. Determining solubility in various solvents provides insights into the compound's polarity and potential for dissolution in different biological fluids and formulation vehicles.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: Prepare a panel of solvents with varying polarities, including water, buffered aqueous solutions (pH 2, 7.4, 9), methanol, ethanol, acetone, and dichloromethane.

-

Sample Preparation: Add approximately 1-5 mg of this compound to a small test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vortex or shake the mixture vigorously for 1-2 minutes.

-

Observation: Visually inspect the mixture for the presence of undissolved solid. Classify as "soluble," "sparingly soluble," or "insoluble."

Caption: Qualitative Solubility Assessment Workflow.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at different physiological pH values, which in turn affects its absorption, distribution, and target engagement.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Caption: Potentiometric Titration for pKa Determination.

Significance in Drug Discovery and Development

The physicochemical properties of this compound dictate its potential as a lead compound or a synthetic intermediate.

-

Lead Optimization: The nitro group can be reduced to an amine, providing a point for diversification to explore structure-activity relationships. The carboxylic acid can be converted to esters or amides to modulate solubility and cell permeability.

-

Formulation Development: Knowledge of the solubility and pKa is essential for developing appropriate formulations for in vitro and in vivo testing. For an acidic compound like this, salt formation is a common strategy to enhance aqueous solubility.

-

Biological Activity: The presence of the nitro group and the carboxylic acid can lead to specific interactions with biological targets, such as hydrogen bonding and ionic interactions. Many nitroaromatic compounds exhibit biological activity, and this scaffold could be explored for various therapeutic areas, including oncology and infectious diseases.

Conclusion

This compound is a compound with significant potential in medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a comprehensive overview of its predicted properties and the established methodologies for their experimental determination. By applying these protocols, researchers can generate the necessary data to fully characterize this valuable synthetic building block and unlock its potential in the development of novel therapeutics.

References

-

Mishra, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-nitro-1H-indole-3-carboxylic acid

Molecular Structure and Predicted Spectroscopic Overview

4-nitro-1H-indole-3-carboxylic acid is an indole derivative featuring two potent electron-withdrawing groups: a nitro group (-NO₂) at the C4 position and a carboxylic acid group (-COOH) at the C3 position. The molecular weight is 206.15 g/mol with a formula of C₉H₆N₂O₄[1]. These substituents dramatically influence the electron density distribution across the bicyclic ring system, which in turn governs the compound's spectroscopic properties.

-

NMR Spectroscopy: The aromatic protons are expected to be significantly downfield-shifted due to the deshielding effects of the -NO₂ and -COOH groups. The carboxylic acid proton will appear as a broad singlet at a very high chemical shift (>12 ppm), while the N-H proton of the indole ring will also be downfield.

-

IR Spectroscopy: The spectrum will be dominated by characteristic absorptions from the carboxylic acid O-H (very broad), the C=O stretch, the N-H of the indole, and the strong symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry: The molecule is expected to show a clear molecular ion peak. The fragmentation pathway will likely involve characteristic losses of small neutral molecules such as H₂O, CO, CO₂, and radicals like •NO and •NO₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its high polarity readily dissolves the acidic and polar analyte, and its ability to form hydrogen bonds will exchange with the acidic N-H and O-H protons, often broadening their signals.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The prediction is based on the known spectra of 4-nitroindole and indole-3-carboxylic acid[2][3]. The indole scaffold has protons at positions 1 (N-H), 2, 5, 6, and 7.

| Predicted Shift (ppm) | Multiplicity | Proton Assignment | Rationale for Prediction |

| ~12.5 - 13.5 | br s | COOH | Carboxylic acid protons are highly deshielded and typically appear as a broad singlet in this region, especially in DMSO-d₆[4]. |

| ~12.2 | br s | N1-H | The indole N-H proton is acidic and deshielded. Data for 4-nitroindole shows this proton at ~12.0 ppm[2]. |

| ~8.45 | s | H2 | The C2 proton is adjacent to the electron-withdrawing carboxylic acid and the indole nitrogen. It is expected to be a sharp singlet and significantly downfield. |

| ~8.10 | d, J ≈ 8 Hz | H5 | This proton is ortho to the strongly withdrawing nitro group, leading to significant deshielding. |

| ~7.80 | d, J ≈ 7.5 Hz | H7 | This proton is peri to the nitro group, experiencing a strong deshielding effect. |

| ~7.40 | t, J ≈ 8 Hz | H6 | The H6 proton is coupled to both H5 and H7, appearing as a triplet (or more accurately, a doublet of doublets) and is the most upfield of the aromatic protons. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Carbon chemical shifts are predicted based on data for indole-3-carboxylic acid and 4-nitroindole, and known substituent effects[5][6][7]. The electron-withdrawing groups will have a pronounced effect on the attached and ortho/para carbons.

| Predicted Shift (ppm) | Carbon Assignment | Rationale for Prediction |

| ~165 | C=O | Carboxyl carbons typically resonate in the 165-185 ppm range[4]. |

| ~142 | C4 | The carbon directly attached to the nitro group is expected to be highly deshielded. |

| ~137 | C7a | A quaternary carbon in the aromatic ring, part of the ring fusion. |

| ~132 | C2 | This carbon is adjacent to the carboxyl group and is expected to be downfield. |

| ~127 | C3a | Quaternary carbon at the ring junction, influenced by the adjacent carboxyl group. |

| ~125 | C6 | Aromatic CH carbon. |

| ~119 | C5 | Aromatic CH carbon, influenced by the ortho nitro group. |

| ~118 | C7 | Aromatic CH carbon. |

| ~108 | C3 | The carbon bearing the carboxylic acid group. Its shift is influenced by being attached to the electron-rich pyrrole ring but also bearing an sp² carboxyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule. The analysis is best performed on a solid sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The latter is often preferred for its simplicity and reproducibility.

Predicted Key IR Absorption Bands (cm⁻¹)

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale for Prediction |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid) | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer[4]. |

| ~3400 | Medium | N-H stretch (Indole) | The indole N-H stretch typically appears as a relatively sharp peak around this region. |

| ~1710 - 1680 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl of an aromatic carboxylic acid is expected here. Conjugation with the indole ring lowers the frequency[4]. |

| ~1520 & ~1340 | Strong | N-O asymmetric & symmetric stretch (-NO₂) | These two strong, sharp bands are characteristic of aromatic nitro compounds. |

| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic) | Standard absorptions for the aromatic and indole rings. |

The IR spectrum of the related 4-nitro-1H-indole-3-carbaldehyde provides a reference for the indole and nitro group vibrations, which should be very similar in the target molecule[8].

Mass Spectrometry (MS)

Electrospray ionization (ESI) in negative mode is the ideal technique for this analysis, given the presence of the acidic carboxylic acid group, which is readily deprotonated to form an [M-H]⁻ ion.

Predicted Mass Spectrum (ESI Negative Mode)

-

Molecular Ion: The primary ion observed will be the deprotonated molecule, [M-H]⁻, at an m/z of 205.03 . The exact mass is 206.0328, so the deprotonated exact mass is 205.0255. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₉H₅N₂O₄⁻).

-

Isotopic Pattern: The [M-H+1]⁻ peak at m/z 206 should have an intensity of approximately 9.9% relative to the m/z 205 peak, based on the natural abundance of ¹³C.

Predicted Fragmentation Pathway

Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely proceed through several key losses, providing structural confirmation.

Caption: Predicted fragmentation of [M-H]⁻ for this compound.

The most probable fragmentation is the loss of CO₂ from the carboxylate anion, a very facile process, yielding an ion at m/z 161. Subsequent fragmentation of this ion could involve the loss of the nitro group (•NO₂) or other rearrangements. The loss of water from the parent ion is also a possible pathway.

Recommended Experimental Protocols

To obtain verifiable data, the following field-proven methodologies are recommended.

Protocol: NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Caption: Workflow for solid-state IR analysis using an ATR accessory.

Protocol: MS Data Acquisition (LC-MS with ESI)

This protocol ensures sensitive detection and provides both retention time and mass data.

Sources

- 1. 123604-27-3 CAS MSDS (4-NITROINDOLE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-Nitroindole(4769-97-5) 1H NMR [m.chemicalbook.com]

- 3. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Nitroindole(4769-97-5) 13C NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitroindole-3-carboxylic Acid (CAS 123604-27-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Nitroindole-3-carboxylic acid (CAS 123604-27-3), a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, synthesis, and its emerging role as a precursor for targeted therapeutics, particularly in the field of oncology. This document is intended to serve as a technical resource, synthesizing available data to inform research and development efforts.

Chemical Identity and Physicochemical Properties

4-Nitroindole-3-carboxylic acid is a member of the nitroindole class of compounds, characterized by an indole core substituted with a nitro group at the 4-position and a carboxylic acid at the 3-position. This unique arrangement of functional groups imparts specific reactivity and potential for biological activity.

| Property | Value | Source |

| CAS Number | 123604-27-3 | |

| Molecular Formula | C₉H₆N₂O₄ | |

| Molecular Weight | 206.16 g/mol | |

| IUPAC Name | 4-nitro-1H-indole-3-carboxylic acid | |

| Canonical SMILES | C1=CC2=C(C(=C1)[O-])C(=CN2)C(=O)O | |

| Melting Point | Not available. For the related compound 4-nitroindole-3-carboxaldehyde: 189-193 °C[1] | |

| Boiling Point | Not available. For the related compound 4-nitroindole-3-carboxaldehyde: 441.47 °C[2] | |

| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO and DMF. |

Synthesis of 4-Nitroindole-3-carboxylic Acid

A plausible synthetic route, adapted from established methods for related compounds, is outlined below. This should be considered a theoretical pathway requiring experimental validation.

Conceptual Experimental Protocol:

-

Formation of the Formimidate: 2-Methyl-3-nitroaniline is reacted with triethyl orthoformate to yield ethyl N-(2-methyl-3-nitrophenyl)formimidate.[3]

-

Reissert Indole Synthesis: The formimidate undergoes cyclization in the presence of a strong base, such as potassium ethoxide, and diethyl oxalate in a suitable solvent mixture like DMF and DMSO to form 4-nitroindole.[3]

-

Formylation at C3: The resulting 4-nitroindole is subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 3-position, yielding 4-nitroindole-3-carboxaldehyde.

-

Oxidation to Carboxylic Acid: The aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, to afford the final product, 4-Nitroindole-3-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-Nitroindole-3-carboxylic acid lies in its utility as a versatile scaffold for the synthesis of biologically active molecules. The indole nucleus is a privileged structure in medicinal chemistry, and the strategic placement of the nitro and carboxylic acid groups allows for diverse chemical modifications.[4][5]

Precursor for Tryptophan 2,3-Dioxygenase (TDO) Inhibitors

A significant application of nitroindole derivatives is in the development of inhibitors for Tryptophan 2,3-dioxygenase (TDO).[6][7] TDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[8] In the tumor microenvironment, the upregulation of TDO leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the accumulation of kynurenine, which has immunosuppressive effects. This creates an immune-tolerant environment that allows cancer cells to evade immune surveillance.[6][7]

By inhibiting TDO, the local concentration of tryptophan can be restored, and the production of immunosuppressive metabolites can be reduced, thereby enhancing the anti-tumor immune response. The closely related 4-nitroindole-3-carboxaldehyde has been utilized as a reactant in the synthesis of TDO inhibitors, highlighting the potential of 4-Nitroindole-3-carboxylic acid as a key starting material for novel anticancer immunomodulators.[1]

Broader Potential in Oncology

The indole scaffold is a cornerstone in the development of a wide array of anticancer agents.[5][9] Derivatives of indole-3-carboxylic acid have been investigated for various anticancer activities. For instance, some derivatives have been shown to enhance the efficacy of existing chemotherapeutics like doxorubicin by inducing cell senescence in colorectal cancer models.[10] The presence of a nitro group can also confer unique biological activities, and many nitroaromatic compounds have been explored for their therapeutic potential.[11][12]

The diverse biological activities of indole derivatives in oncology include:

-

Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which is crucial for cell division.[4]

-

Kinase Inhibition: Targeting various protein kinases involved in cancer cell signaling pathways.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[5][13]

Given this context, 4-Nitroindole-3-carboxylic acid represents a promising starting point for the synthesis of novel compounds targeting these and other cancer-related pathways.

Conclusion

4-Nitroindole-3-carboxylic acid (CAS 123604-27-3) is a valuable chemical entity with significant potential in drug discovery, particularly in the development of novel cancer therapies. While direct biological activity data for this specific compound is limited, its role as a key synthetic intermediate is well-supported by the activities of its derivatives. Its utility in the synthesis of TDO inhibitors for cancer immunotherapy is a particularly promising area of research. This technical guide provides a foundation for researchers to explore the synthesis and application of 4-Nitroindole-3-carboxylic acid in the development of next-generation therapeutics. Further experimental investigation is warranted to fully elucidate its physicochemical properties and to optimize its use in synthetic and medicinal chemistry.

References

- Bhuiyan, M. M., et al. (2006). Down-regulation of androgen receptor by 3,3'-diindolylmethane contributes to the growth of both androgen-sensitive and androgen-insensitive human prostate cancer cells. Carcinogenesis, 27(5), 1005-1014.

- (2024).

- (2022). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.

- (n.d.). Indole-3-carboxylic acid. MedChemExpress.

- (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.

- (n.d.). 4-nitroindole-3-carboxaldehyde. ECHEMI.

- (n.d.). 4-Nitroindole-3-carboxaldehyde, 97%. Sigma-Aldrich.

- (n.d.). 4-Nitroindole-3-carboxaldehyde. PubChem.

- (n.d.). 4-nitroindole. Organic Syntheses Procedure.

- (n.d.). This compound. Chemical-Suppliers.

- Dolušić, E., et al. (2011). Tryptophan 2,3-Dioxygenase (TDO) Inhibitors. 3-(2-(Pyridyl)ethenyl)indoles as Potential Anticancer Immunomodulators. Journal of Medicinal Chemistry, 54(15), 5320-5334.

- (2011). Tryptophan 2,3-Dioxygenase (TDO) Inhibitors. 3-(2-(Pyridyl)ethenyl)indoles as Potential Anticancer Immunomodulators.

- (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.

- (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- (n.d.). 123604-27-3|this compound. BLD Pharm.

- (2011). Tryptophan 2,3-Dioxygenase (TDO) Inhibitors. 3-(2-(Pyridyl)ethenyl)indoles as. UNamur.

- (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.

- (2010). Preparation method of 4-nitroindole.

- (2018).

- (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1.

- (2022).

- (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.

- (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.

- (2016).

Sources

- 1. 4-硝基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pure.unamur.be [pure.unamur.be]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 13. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

Chapter 1: The Nitro-Indole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Nitro-Indole Derivatives

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a nitro group (–NO₂) to this privileged heterocycle dramatically modulates its electronic properties and steric profile, unlocking a vast landscape of biological activities. This guide provides a comprehensive exploration of the multifaceted pharmacological potential of nitro-indole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms underpinning their anticancer, anti-inflammatory, and antimicrobial activities, supported by field-proven experimental protocols and data interpretation. This document moves beyond a simple literature review to offer a causal understanding of experimental design, empowering researchers to critically evaluate and design their own investigations into this promising class of compounds.

The indole ring, with its bicyclic structure mimicking the side chain of tryptophan, allows it to interact with a wide array of biological targets. The addition of a nitro group, a potent electron-withdrawing group, significantly influences the molecule's reactivity and biological interactions.[1] This modification can enhance binding affinities, modulate metabolic stability, and serve as a pharmacophore or, conversely, a toxicophore depending on the cellular environment.[1] The position of the nitro group (e.g., at C3, C5, C6, or C7) is critical, dictating the regioselectivity of further synthetic modifications and profoundly impacting the specific biological activity observed.[2][3]

Synthesis of these derivatives often involves electrophilic nitration of the indole core, though such methods can present challenges like low yields and harsh, acidic conditions.[4][5] Modern, non-acidic, and metal-free protocols have been developed to improve efficiency and environmental safety, making these scaffolds more accessible for drug discovery pipelines.[4][5]

Chapter 2: Potent Anticancer Activity and Mechanisms of Action

Nitro-indole derivatives have emerged as a significant class of antineoplastic agents, demonstrating broad-spectrum activity against various cancer cell lines.[2][6] Their anticancer effects are often multi-pronged, targeting unique vulnerabilities of cancer cells.

Key Anticancer Mechanisms

A. Stabilization of G-Quadruplex DNA: A primary mechanism for several 5-nitroindole derivatives is the binding and stabilization of non-canonical DNA structures known as G-quadruplexes (G4).[2][7] These structures are prevalent in the promoter regions of oncogenes, such as c-Myc.[2] By stabilizing the G4 structure in the c-Myc promoter, these compounds prevent transcriptional machinery from binding, thereby downregulating the expression of the c-Myc oncoprotein.[2][7] This leads to an inhibition of cancer cell proliferation and growth.[2]

B. Induction of Oxidative Stress: Many nitro-indole compounds exert their cytotoxic effects by elevating the levels of intracellular reactive oxygen species (ROS).[2][7] The accumulation of ROS disrupts the delicate redox homeostasis in cancer cells, causing significant damage to cellular components like DNA, lipids, and proteins, ultimately triggering cell death pathways.[2][8]

C. Cell Cycle Arrest and Apoptosis: A direct consequence of c-Myc downregulation and increased oxidative stress is the induction of cell cycle arrest, often in the G1 or sub-G1 phase.[2][7] This prevents cancer cells from proceeding through the cell division cycle. Subsequently, these compounds trigger apoptosis (programmed cell death), a crucial mechanism for eliminating malignant cells.[9][10]

Caption: Mechanism of c-Myc downregulation by G-quadruplex stabilizing nitro-indoles.

Quantitative Analysis of Anticancer Activity

The cytotoxic efficacy of nitro-indole derivatives is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values. These metrics provide a standardized measure for comparing the potency of different compounds across various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | Activity Metric | Value (µM) | Reference |

| Compound 5 | HeLa (Cervical) | Alamar Blue | IC₅₀ | 5.08 ± 0.91 | [2][11] |

| Compound 7 | HeLa (Cervical) | Alamar Blue | IC₅₀ | 5.89 ± 0.73 | [2][11] |

| Compound 4l | HOP-62 (Lung) | SRB | log₁₀(GI₅₀) | < -8.00 | [11] |

| Compound 127 | T47D (Breast) | Not Specified | IC₅₀ | 28.23 | [9] |

| Compound 127 | MCF7 (Breast) | Not Specified | IC₅₀ | 30.63 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of compounds by measuring the metabolic activity of cells.[12]

Causality: This assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable readout of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well. Allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[12]

-

Compound Treatment: Prepare serial dilutions of the nitro-indole test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include vehicle-only (e.g., DMSO) wells as a negative control.[12]

-

Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, to allow the compounds to exert their effects.[12]

-

MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[12]

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Chapter 3: Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including arthritis and some cancers. Indole derivatives have long been recognized for their anti-inflammatory properties, with Indomethacin being a classic example.[13] Nitro-indole derivatives leverage similar mechanisms, primarily by inhibiting key enzymes and signaling pathways in the inflammatory cascade.[14]

Mechanism of Anti-inflammatory Action

The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the synthesis of inflammatory prostaglandins.[13][15] Additionally, these compounds can suppress the production of other pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), often by modulating the NF-κB signaling pathway.[16][17]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

Unlocking the Therapeutic Potential of 4-Nitro-1H-Indole-3-Carboxylic Acid: A Technical Guide to Target Identification and Validation

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of clinically significant therapeutics. The functionalization of this scaffold provides a rich chemical space for the development of novel agents with tailored pharmacological profiles. This technical guide focuses on 4-nitro-1H-indole-3-carboxylic acid, a derivative poised for therapeutic exploration. While direct biological targets of this specific molecule are not yet fully elucidated in publicly available literature, a comprehensive analysis of structurally related indole compounds allows for the inference of several high-probability therapeutic targets. This document provides an in-depth exploration of these potential targets, the rationale for their selection, and detailed, field-proven experimental protocols for their validation. We will delve into the potential of this compound as an anticancer, antihypertensive, and antimicrobial agent, providing a roadmap for researchers and drug development professionals to unlock its therapeutic value.

Introduction: The Indole Scaffold and the Promise of this compound

The indole ring system is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals, renowned for its ability to interact with a diverse range of biological receptors and enzymes. Its structural versatility allows for fine-tuning of its physicochemical properties, making it an ideal starting point for drug discovery campaigns. The subject of this guide, this compound, possesses two key functional groups that suggest a strong potential for biological activity: the indole-3-carboxylic acid moiety and a nitro group at the 4-position.

The indole-3-carboxylic acid scaffold is a known pharmacophore in several classes of therapeutic agents. For instance, derivatives have been successfully designed as potent antagonists of the angiotensin II type 1 (AT1) receptor, a key player in the regulation of blood pressure.[1][2] Furthermore, indole-3-carboxylic acid itself has been shown to modulate cellular processes in cancer, such as inducing senescence to enhance the efficacy of chemotherapeutic agents.[3]

The introduction of a nitro group, an electron-withdrawing moiety, at the 4-position of the indole ring is particularly intriguing. The electronic properties of the indole nucleus are significantly altered by this substitution, which can profoundly influence its binding interactions with biological targets. Notably, the presence of electron-withdrawing groups on the indole ring has been reported to enhance the activity of inhibitors targeting bacterial enzymes like DNA gyrase.[1] Moreover, nitroindole derivatives have demonstrated unique anticancer mechanisms, such as the stabilization of G-quadruplex DNA structures in the promoter regions of oncogenes.[4]

This guide will systematically explore the most promising therapeutic targets for this compound based on this structural rationale. For each putative target, we will provide a detailed mechanistic overview and a step-by-step experimental workflow for validation.

Inferred Therapeutic Target Classes and Validation Strategies

Based on the extensive literature on indole derivatives, we have identified three primary therapeutic areas where this compound holds significant promise: oncology, cardiovascular disease (hypertension), and infectious diseases.

Anticancer Targets

The indole scaffold is a hallmark of numerous anticancer agents, and the specific functionalities of this compound suggest several potential mechanisms of action.[2][5][6][7][8]

-

Mechanistic Rationale: The electron-withdrawing nature of the nitro group on the indole ring suggests a potential for interaction with and stabilization of non-canonical DNA structures. Specifically, 7-nitroindole derivatives have been shown to bind to and stabilize G-quadruplex (G4) DNA structures.[4] These four-stranded DNA structures are frequently found in the promoter regions of oncogenes, such as c-Myc, and their stabilization can lead to transcriptional repression of these key cancer drivers.[4] The planar aromatic system of the indole ring can stack on the terminal G-quartets, while the nitro and carboxylic acid groups could engage in specific interactions within the grooves of the G4 structure.

-

Experimental Validation Workflow:

-

Step 1: G-Quadruplex DNA Binding Affinity Determination (Fluorescence Resonance Energy Transfer - FRET Assay)

-

Principle: A dual-labeled oligonucleotide sequence capable of forming a G-quadruplex (e.g., from the c-Myc promoter) is used. In the unfolded state, the fluorophore and quencher are separated, resulting in a high fluorescence signal. Upon folding into a G-quadruplex in the presence of a stabilizing ligand, the fluorophore and quencher are brought into proximity, leading to a decrease in fluorescence.

-

Protocol:

-

Synthesize a FRET-labeled oligonucleotide (e.g., 5'-FAM-d(GGGTGGGTGGGTGGG)-3'-TAMRA).

-

Prepare a stock solution of the oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

-

Anneal the oligonucleotide by heating to 95°C for 5 minutes followed by slow cooling to room temperature to promote G-quadruplex formation.

-

In a 96-well plate, serially dilute this compound to a range of concentrations.

-

Add the annealed FRET-labeled oligonucleotide to each well.

-

Incubate at room temperature for a specified time (e.g., 1 hour).

-

Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for the fluorophore/quencher pair).

-

Calculate the percentage of fluorescence quenching at each compound concentration and determine the binding affinity (e.g., EC50).

-

-

-

Step 2: Cellular Target Engagement (c-Myc Expression Analysis)

-

Principle: If this compound stabilizes the c-Myc G-quadruplex, it should lead to a decrease in c-Myc mRNA and protein levels in cancer cells that overexpress this oncogene.

-

Protocol:

-

Culture a relevant cancer cell line (e.g., HeLa or a Burkitt's lymphoma cell line) to approximately 70% confluency.

-

Treat the cells with varying concentrations of this compound for 24-48 hours.

-

Harvest the cells and perform:

-

Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA, reverse transcribe to cDNA, and perform qPCR using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.

-

Western Blotting: Lyse the cells, quantify total protein, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against c-Myc and a loading control (e.g., β-actin).

-

-

Analyze the data to determine if the compound downregulates c-Myc expression in a dose-dependent manner.

-

-

-

-

Data Presentation:

| Experiment | Parameter | Expected Outcome for Active Compound |

| FRET Assay | EC50 | Low micromolar or nanomolar range |

| qRT-PCR | c-Myc mRNA levels | Dose-dependent decrease |

| Western Blot | c-Myc protein levels | Dose-dependent decrease |

-

Logical Relationship Diagram:

Caption: Proposed mechanism of action via G-quadruplex stabilization.

Antihypertensive Target

-

Mechanistic Rationale: The renin-angiotensin system (RAS) is a critical regulator of blood pressure, with the AT1 receptor mediating the vasoconstrictive and salt-retaining effects of angiotensin II.[9][10] Several non-peptide AT1 receptor blockers (ARBs) feature acidic moieties and heterocyclic scaffolds. Indole-3-carboxylic acid derivatives have been successfully developed as potent AT1 receptor antagonists.[11] The overall structure of this compound shares features with known ARBs, suggesting it may act as an antagonist at this receptor.

-

Experimental Validation Workflow:

-

Step 1: In Vitro Receptor Binding Assay

-

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from the AT1 receptor in a competitive binding format.

-

Protocol:

-

Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO-AT1 or HEK293-AT1).

-

In a 96-well filter plate, incubate the membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-angiotensin II).

-

Add varying concentrations of this compound or a known ARB (e.g., Losartan) as a positive control.

-

Incubate to allow binding to reach equilibrium.

-

Wash the plates to remove unbound radioligand and measure the remaining radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each compound concentration and determine the IC50 value.

-

-

-

Step 2: Functional Antagonism Assay (Calcium Mobilization)

-

Principle: AT1 receptor activation by angiotensin II leads to an increase in intracellular calcium concentration. An antagonist will block this effect.

-

Protocol:

-

Load AT1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubate the cells with different concentrations of this compound.

-

Stimulate the cells with a fixed concentration of angiotensin II (e.g., at its EC80).

-

Measure the change in intracellular calcium levels using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Determine the ability of the compound to inhibit the angiotensin II-induced calcium flux and calculate the IC50.

-

-

-

-

Data Presentation:

| Experiment | Parameter | Expected Outcome for Active Compound |

| Receptor Binding Assay | IC50 | Nanomolar to low micromolar range |

| Calcium Mobilization Assay | IC50 | Nanomolar to low micromolar range |

-

Experimental Workflow Diagram:

Caption: Workflow for validating AT1 receptor antagonism.

Antimicrobial Targets

The indole scaffold is present in many natural and synthetic antimicrobial compounds. The electron-withdrawing nitro group of this compound makes it a particularly interesting candidate for antimicrobial activity.

-

Mechanistic Rationale: Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, repair, and transcription, making it an excellent target for antibiotics.[12] The GyrB subunit contains the ATPase domain, which is the binding site for several classes of inhibitors. The development of indole-containing inhibitors of Mycobacterium tuberculosis gyrase has shown that the addition of electron-withdrawing groups to the indole ring can be advantageous for activity.[1] This suggests that the 4-nitro group could enhance binding to the GyrB subunit.

-

Experimental Validation Workflow:

-

Step 1: In Vitro Enzyme Inhibition Assay (Supercoiling Assay)

-

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. An inhibitor will prevent this activity.

-

Protocol:

-

Purify DNA gyrase (GyrA and GyrB subunits) from a relevant bacterial species (e.g., E. coli or S. aureus).

-

In a reaction buffer containing relaxed plasmid DNA (e.g., pBR322), ATP, and MgCl2, add varying concentrations of this compound or a known gyrase inhibitor (e.g., novobiocin).

-

Initiate the reaction by adding the DNA gyrase enzyme and incubate.

-

Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with ethidium bromide or SYBR Safe. The conversion of relaxed to supercoiled DNA will be inhibited in the presence of an active compound.

-

Determine the IC50 by quantifying the band intensities.

-

-

-

Step 2: ATPase Activity Assay

-

Principle: This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for gyrase function.

-

Protocol:

-

Use a commercially available ADP-Glo™ Kinase Assay or a similar system that measures ADP production.

-

In a 96-well plate, incubate purified GyrB subunit with varying concentrations of the test compound.

-

Add ATP to initiate the reaction.

-

After incubation, add the reagents to terminate the enzymatic reaction and detect the amount of ADP produced via a luminescent signal.

-

Calculate the percentage of inhibition of ATPase activity and determine the IC50.

-

-

-

-

Data Presentation:

| Experiment | Parameter | Expected Outcome for Active Compound |

| Supercoiling Assay | IC50 | Low micromolar range |

| ATPase Activity Assay | IC50 | Low micromolar range |

-

Mechanistic Rationale: Lanosterol 14-alpha-demethylase (CYP51) is a critical enzyme in the fungal ergosterol biosynthesis pathway.[13] Inhibition of CYP51 disrupts fungal membrane integrity and is the mechanism of action of azole antifungal drugs. Indole derivatives have been investigated as non-azole inhibitors of CYP51.[14] The heterocyclic nature of this compound makes it a candidate for binding to the heme iron in the active site of this cytochrome P450 enzyme.

-

Experimental Validation Workflow:

-

Step 1: In Vitro Enzyme Inhibition Assay (Microsomal Assay)

-

Principle: This assay measures the conversion of a substrate (e.g., radiolabeled lanosterol) to its demethylated product by CYP51 in a microsomal preparation.

-

Protocol:

-

Prepare microsomes from a fungal species expressing CYP51 (e.g., Candida albicans).

-

Incubate the microsomes with a radiolabeled substrate (e.g., [3H]lanosterol) and an NADPH-generating system.

-

Add varying concentrations of this compound or a known CYP51 inhibitor (e.g., ketoconazole).

-

After incubation, extract the sterols and separate them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of substrate and product by liquid scintillation counting or by monitoring UV absorbance.

-

Calculate the percentage of inhibition and determine the IC50.

-

-

-

Step 2: Antifungal Susceptibility Testing

-

Principle: This determines the minimum inhibitory concentration (MIC) of the compound against various fungal strains.

-

Protocol:

-

Follow the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.

-

In a 96-well plate, prepare serial dilutions of this compound in culture medium.

-

Inoculate each well with a standardized suspension of a fungal strain (e.g., Candida albicans, Aspergillus fumigatus).

-

Incubate the plates under appropriate conditions.

-

Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.

-

-

-

-

Data Presentation:

| Experiment | Parameter | Expected Outcome for Active Compound |

| Microsomal CYP51 Assay | IC50 | Low micromolar range |

| Antifungal Susceptibility | MIC | Low micromolar range against susceptible strains |

Conclusion and Future Directions

This technical guide has outlined a rational, evidence-based approach to identifying and validating the potential therapeutic targets of this compound. By leveraging the extensive knowledge base surrounding the indole scaffold and the specific contributions of its functional groups, we have prioritized G-quadruplex DNA, the angiotensin II type 1 receptor, bacterial DNA gyrase, and fungal CYP51 as high-probability targets. The detailed, step-by-step experimental protocols provided herein offer a clear and actionable path for researchers to rigorously test these hypotheses.

The successful validation of any of these targets will open up new avenues for the development of this compound as a novel therapeutic agent. Subsequent steps would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo efficacy studies in relevant disease models. The journey from a promising chemical entity to a clinically approved drug is long and challenging, but the foundational work outlined in this guide provides the critical first steps in unlocking the full therapeutic potential of this intriguing indole derivative.

References

- Badorrey, R., et al. (2014). Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. Bioorganic & Medicinal Chemistry Letters, 24(4), 1059-1064.

- Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. (2023). NAR Molecular Medicine, 5(1), olad009.

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2020). Current Drug Targets, 21(14), 1464-1481.

- Ashton, W. T., et al. (1993). Non-peptide angiotensin II receptor antagonists. 1. Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles. Journal of Medicinal Chemistry, 36(5), 591-609.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). (2022). European Journal of Medicinal Chemistry, 236, 114321.

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2020). Current Drug Targets, 21(14), 1464-1481.

- De novo design of non-coordinating indolones as potential inhibitors for lanosterol 14-α-demethylase (CYP51). (2014). European Journal of Medicinal Chemistry, 86, 659-669.

- Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. (2026). Current Medicinal Chemistry.

- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(5), 513-518.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Medic

- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Current Organic Chemistry, 27(13), 1083-1105.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). Molecules, 28(15), 5821.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024). Molecules, 29(9), 2145.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024). Molecules, 29(9), 2145.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024). Molecules, 29(9), 2145.

- Discovery of a novel azaindole class of antibacterial agents targeting the ATPase domains of DNA gyrase and Topoisomerase IV. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5565-5570.

- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2023). International Journal of Molecular Sciences, 24(13), 10905.

- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022).

- Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. (2023). International Journal of Molecular Sciences, 24(13), 10887.

- Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. (1993). Journal of Lipid Research, 34(7), 1155-1166.

- Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. (2014). Bioorganic & Medicinal Chemistry Letters, 24(17), 4200-4204.

- The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs. (1997). Archives of Internal Medicine, 157(21), 2449-2457.

- Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. (2020). Journal of Medicinal Chemistry, 63(12), 6496-6516.

- The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry. (2025). BenchChem.

- Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. (2014). Bioorganic & Medicinal Chemistry, 22(1), 350-360.

-

4-Nitroindole. (n.d.). J&K Scientific LLC. Retrieved January 13, 2026, from [Link]

- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti

- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2023). Frontiers in Chemistry, 11, 1245423.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). RSC Medicinal Chemistry, 14(9), 1636-1667.

- A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Organic & Biomolecular Chemistry, 23(22), 5432-5456.

-

Angiotensin II receptor blocker. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]

- Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells. (1991). The Journal of Biological Chemistry, 266(30), 20075-20084.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Non-peptide angiotensin II receptor antagonists. 1. Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. De novo design of non-coordinating indolones as potential inhibitors for lanosterol 14-α-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 4-nitro-1H-indole-3-carboxylic acid

Abstract

This guide provides a comprehensive, technically-focused walkthrough for the in silico bioactivity prediction of 4-nitro-1H-indole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors a real-world research workflow. We will delve into the core methodologies of computational drug discovery, including ligand and protein preparation, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each protocol is presented as a self-validating system, grounded in scientific integrity and supported by authoritative references. Through a practical case study targeting Cyclin-Dependent Kinase 2 (CDK2), this guide aims to equip the reader with the expertise to confidently apply these computational tools in their own research endeavors.

Introduction: The Rationale for In Silico Prediction

The journey of a drug from concept to clinic is a long, arduous, and expensive one, with a high attrition rate.[1] A significant portion of these failures can be attributed to unfavorable pharmacokinetic and pharmacodynamic properties discovered late in the development pipeline. In silico (computer-aided) drug design has emerged as an indispensable tool to mitigate these risks by predicting the biological activity and potential liabilities of a compound before it is even synthesized.[2][3] This approach not only accelerates the drug discovery process but also significantly reduces costs and the need for extensive animal testing.[4][5]

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[6] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8] The subject of this guide, this compound, is an intriguing starting point for in silico analysis due to the electron-withdrawing nature of the nitro group, which can significantly influence its binding interactions and overall bioactivity.

This guide will provide a step-by-step methodology for predicting the bioactivity of this compound, using a combination of ligand-based and structure-based computational techniques.[9] Our narrative will follow a logical progression, beginning with the foundational steps of preparing the small molecule and its potential protein target, and culminating in a holistic assessment of its predicted efficacy and safety profile.

The In Silico Workflow: A Holistic Approach

A robust in silico bioactivity prediction workflow is not a linear process but rather an interconnected series of experiments that inform and validate one another. The diagram below illustrates the comprehensive workflow we will follow in this guide.

Caption: Overall workflow for in silico bioactivity prediction.

Part 1: Foundational Preparation

Ligand Preparation: Defining the Query Molecule